2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
Beschreibung
2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a pyrimidine derivative featuring a trifluoromethylphenyl sulfonyl-piperidinyloxy substituent. Its structure combines a pyrimidine core (substituted with methyl groups at positions 2 and 4) with a piperidine ring linked via an ether bond to position 5. The piperidine moiety is further functionalized with a sulfonyl group attached to a 4-(trifluoromethyl)phenyl group. This trifluoromethyl substituent is notable for its electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems.
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c1-12-10-17(23-13(2)22-12)27-15-4-3-9-24(11-15)28(25,26)16-7-5-14(6-8-16)18(19,20)21/h5-8,10,15H,3-4,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBDDVXEECSTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of 2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18F3N3O3S |
| Molecular Weight | 393.39 g/mol |
| CAS Number | [To be assigned] |
| Purity | >95% (HPLC) |
The compound primarily acts through the inhibition of specific enzymes and receptors involved in various biological pathways. It has shown potential as an antagonist for certain G-protein coupled receptors (GPCRs), particularly those implicated in inflammatory responses. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its bioactivity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For example, certain analogs have demonstrated efficacy against various cancer cell lines with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment.
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies revealed that some compounds exhibit potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Enterococcus faecalis .
Case Studies
- Antiviral Activity : A related study explored the antiviral potential of pyrimidine derivatives against influenza A virus. The lead compound showed a significant reduction in viral load in infected mice, indicating its potential as a therapeutic agent in viral infections .
- Safety Profile : Toxicity studies conducted on animal models demonstrated that the compound did not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .
- Pharmacokinetics : The pharmacokinetic profile indicated that the compound has reasonable oral bioavailability (31.8%) and clearance rates that support its potential for therapeutic use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules based on substituent patterns, physicochemical properties, and inferred biological relevance.
Table 1: Structural Comparison
Key Observations
Pyrimidine Core Modifications: The target compound and 1006441-37-7 () share a pyrimidine core but differ in substituents. The ethylsulfonyl and pyrazole groups in 1006441-37-7 may confer distinct electronic and steric properties compared to the target’s trifluoromethylphenyl sulfonyl-piperidine group. The methyl groups at positions 2 and 4 in the target compound likely increase lipophilicity compared to the difluoromethyl group in 1006441-37-7, which could enhance membrane permeability but reduce aqueous solubility .
Sulfonyl-Piperidine Derivatives :
- The target compound and 1-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanamine () both incorporate sulfonyl-piperidine motifs. However, the target’s piperidine is linked to a pyrimidine, whereas ’s compound attaches to a benzylamine. This divergence may influence bioavailability: the pyrimidine core in the target compound could favor interactions with nucleotide-binding domains (e.g., kinases), while the benzylamine in ’s compound might target amine receptors or transporters .
Trifluoromethyl vs. Difluoromethyl Groups :
- The trifluoromethyl group in the target compound is more electronegative and metabolically stable than the difluoromethyl group in 1006441-37-7 . This difference could reduce oxidative metabolism (via CYP450 enzymes) and prolong half-life in vivo .
Hypothesized Pharmacological Implications
- Kinase Inhibition : Pyrimidine derivatives are often kinase inhibitors. The trifluoromethylphenyl sulfonyl group may enhance binding to hydrophobic ATP pockets, as seen in similar compounds targeting EGFR or VEGFR .
- Metabolic Stability : The trifluoromethyl group and sulfonamide linkage likely resist hydrolysis and oxidation, improving pharmacokinetic profiles compared to 1006441-37-7 , which contains a less stable ethylsulfonyl group .
Limitations of Available Evidence
The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or clinical relevance. Comparisons are theoretical, relying on substituent chemistry and general trends in pyrimidine/sulfonamide pharmacology. Further experimental validation is required to confirm these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
